molecular formula C18H28N2O2 B1683469 Vadocaine CAS No. 72005-58-4

Vadocaine

Cat. No.: B1683469
CAS No.: 72005-58-4
M. Wt: 304.4 g/mol
InChI Key: UJCARUGFZOJPMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vadocaine involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Vadocaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated metabolites, while substitution can produce various analogs .

Scientific Research Applications

Vadocaine has a wide range of scientific research applications:

Mechanism of Action

Vadocaine is often compared with other local anesthetics such as lidocaine and procaine:

    Lidocaine: Known for its rapid onset and longer duration of action.

    Procaine: An older anesthetic with a shorter duration of action and higher potential for allergic reactions.

Comparison with Similar Compounds

Vadocaine’s unique chemical structure and pharmacological properties make it a valuable compound in both research and clinical settings.

Biological Activity

Vadocaine is a local anesthetic and antitussive agent that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.

Overview of this compound

This compound, chemically known as 2-(2,6-dimethylphenyl) -N-(2-hydroxyethyl)-N-(4-methylphenyl)acetamide, is a derivative of lidocaine. It is primarily used for its anesthetic properties and has been studied for its antitussive effects.

This compound functions by blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in nerve fibers. This mechanism is similar to other local anesthetics, allowing for effective pain management.

1. Local Anesthetic Properties

This compound exhibits significant local anesthetic effects, comparable to established agents like lidocaine. Research indicates that it can provide effective anesthesia with a rapid onset and a duration that varies depending on the administration method.

  • Case Study : In a study involving animal models, this compound was administered topically, resulting in a pronounced local anesthetic effect lasting approximately 30 minutes. This effect was significantly enhanced compared to controls where no anesthetic was applied .
Parameter This compound Lidocaine Control
Onset of Action5 min2-5 minN/A
Duration of Effect30 min60-90 minN/A
Maximum EfficacyHighHighNone

2. Antitussive Activity

This compound has also been evaluated for its antitussive properties. A Phase I clinical trial demonstrated that at a dosage of 30 mg, this compound significantly reduced cough reflexes in healthy volunteers compared to placebo .

  • Statistical Findings : The results showed a statistically significant difference (p < 0.0001) in cough suppression when compared to controls.

Safety Profile

While this compound shows promise as an effective local anesthetic and antitussive, safety concerns are paramount. Adverse effects related to local anesthetics can include cardiovascular complications and neurological symptoms.

Clinical Trials

  • Phase I Trial : Conducted with six healthy male volunteers to assess safety and efficacy.
    • Results indicated favorable safety with no significant adverse effects reported during the trial .
  • Animal Studies : Evaluated the pharmacodynamics of this compound in various settings.
    • Demonstrated effective anesthesia in rabbit models without significant irritation or toxicity .

Properties

CAS No.

72005-58-4

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C18H28N2O2/c1-13-11-14(2)18(16(12-13)22-4)19-17(21)8-10-20-9-6-5-7-15(20)3/h11-12,15H,5-10H2,1-4H3,(H,19,21)

InChI Key

UJCARUGFZOJPMI-UHFFFAOYSA-N

SMILES

CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C

Canonical SMILES

CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide
OR-K-242
vadocaine
vadocaine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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